molecular formula C20H24ClN3OS B2432986 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride CAS No. 1177919-28-6

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride

Cat. No.: B2432986
CAS No.: 1177919-28-6
M. Wt: 389.94
InChI Key: XZIYZRPDMVZMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3OS and its molecular weight is 389.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS.ClH/c1-20(2,3)19(24)22-18-16(11-21)15-9-10-23(13-17(15)25-18)12-14-7-5-4-6-8-14;/h4-8H,9-10,12-13H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIYZRPDMVZMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H24ClN3O3S
  • Molecular Weight : 494.01 g/mol
  • IUPAC Name : N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-pivalamide hydrochloride

The compound exhibits biological activity primarily through its interaction with specific kinases and receptors. Research indicates that it functions as an inhibitor of Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. These kinases are involved in various cellular processes including apoptosis and inflammation.

Inhibitory Activity

A study reported that related compounds demonstrated potent inhibition against JNK3 with a pIC50 value of 6.7. This suggests that this compound may similarly inhibit these pathways, potentially leading to therapeutic effects in conditions characterized by aberrant JNK signaling such as cancer and neurodegenerative diseases .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been investigated in various contexts:

  • Cancer Therapy : The inhibition of JNK pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells. Preliminary studies suggest that compounds with similar structures may enhance the efficacy of existing chemotherapeutics .
  • Neuroprotection : By modulating JNK activity, there is potential for neuroprotective effects in models of neurodegeneration. This could be particularly relevant for diseases such as Alzheimer's and Parkinson's .

Case Studies

Several studies have highlighted the biological relevance of this compound:

StudyFindings
Demonstrated that related compounds effectively inhibited JNK pathways in vitro with significant effects on cell viability in cancer models.
Investigated the selectivity of JNK inhibitors and their impact on inflammatory responses in neuronal cells.
Reported on the binding affinity and structural interactions of similar compounds with JNK kinases using X-ray crystallography.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurposeReference
CyclizationEthanol, 80°C, 12hCore structure assembly
BenzylationBenzyl bromide, NaH, DMFAlkylation at position 6
AmidationPivaloyl chloride, Et₃N, CH₂Cl₂Pivalamide group addition

[Basic] How can the purity and structural integrity of the compound be confirmed post-synthesis?

A combination of spectroscopic and chromatographic techniques is critical:

  • HPLC : Quantify purity (>95% recommended) using C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, cyano group at δ 120 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement .

Q. Table 2: Key Analytical Parameters

TechniqueTarget DataReference
1H^1\text{H} NMRIntegration ratios for benzyl, tetrahydrothieno protons
HPLCRetention time matching reference standard

[Advanced] How to design experiments to elucidate the mechanism of action in biological systems?

Target Identification : Use computational tools (e.g., molecular docking) to predict interactions with enzymes or receptors (e.g., kinases, GPCRs) .

In Vitro Assays :

  • Enzyme inhibition assays (IC₅₀ determination) under physiological pH and temperature .
  • Cellular uptake studies using fluorescent analogs or radiolabeled compounds .

Structural-Activity Relationship (SAR) : Synthesize analogs with modified benzyl or pivalamide groups to identify critical moieties .

Note : Link experimental design to a theoretical framework (e.g., enzyme kinetics or receptor-ligand binding models) to contextualize results .

[Advanced] How to resolve contradictions in biological activity data across studies?

  • Methodological Audit : Compare assay conditions (e.g., cell lines, solvent controls, incubation times). For example, DMSO concentration >1% may artifactually inhibit targets .
  • Statistical Reanalysis : Apply multivariate analysis to isolate confounding variables (e.g., batch effects in compound purity) .
  • Replication Studies : Reproduce key experiments with standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

[Basic] What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • FT-IR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • High-Resolution MS : Exact mass determination (e.g., Δ < 5 ppm) .
  • TLC Monitoring : Use silica gel plates with UV visualization during synthesis .

[Advanced] What strategies can optimize the yield of the compound in multi-step synthesis?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for benzylation efficiency .
  • Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water .

Q. Table 3: Yield Optimization Parameters

ParameterOptimal RangeImpactReference
Temperature70–80°CMinimizes degradation
Reaction Time8–12hBalances completion vs. side products

[Advanced] How can X-ray crystallography determine the three-dimensional structure of this compound?

Crystal Growth : Use vapor diffusion (e.g., methanol/water) to obtain single crystals .

Data Collection : Resolve at <1.0 Å resolution using synchrotron radiation .

Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

[Advanced] What statistical methods are recommended for analyzing inconsistent biological assay results?

  • ANOVA/MANOVA : Identify variability sources (e.g., inter-lab differences) .
  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to compare potency .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess overall trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.